Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- is systematically identified by its IUPAC name, which reflects its structural components. The parent aniline derivative features a benzene ring substituted with a methoxy group at the para position (4-methoxyaniline). The nitrogen atom of the aniline is bonded to a nitrovinyl group, where the vinyl moiety (ethenyl) contains a nitro substituent at position 2 and a methylthio (methylsulfanyl) group at position 1. The stereochemistry around the double bond is specified as (Z)-configuration, indicating that the nitro and methylthio groups are on the same side of the ethenyl chain.
The molecular formula is C₁₀H₁₂N₂O₃S , with a molecular weight of 240.28 g/mol . The compound is also referred to by alternative names, including N-(4-methoxyphenyl)-N-[1-(methylsulfanyl)-2-nitrovinyl]amine, and its CAS registry number is 62390-80-1 .
Molecular Geometry and Conformational Analysis
The compound’s molecular geometry is influenced by its substituents and stereochemistry. The benzene ring adopts a planar arrangement, while the nitrovinyl group introduces non-planarity due to the double bond’s (Z)-configuration. The methylthio group at position 1 of the ethenyl chain and the nitro group at position 2 are positioned cis relative to each other, creating steric and electronic interactions that stabilize the structure.
Key structural features include:
- Electron-withdrawing effects : The nitro group (-NO₂) strongly withdraws electron density via resonance and inductive effects, polarizing the ethenyl chain.
- Steric interactions : The methylthio group enhances steric hindrance, potentially influencing the compound’s conformational flexibility.
- Resonance stabilization : The nitro group’s conjugation with the ethenyl chain delocalizes electron density, contributing to molecular stability.
Comparative studies of analogous nitrovinyl derivatives suggest that substituent positioning significantly affects molecular geometry. For example, the (E)-isomer of a similar compound exhibits reduced interplanar angles between aromatic rings due to altered stereoelectronic effects.
Crystallographic Data and Space Group Assignments
While specific crystallographic data for this compound are not explicitly reported in the literature, structural analogues provide insights into its potential packing behavior. For instance, the related compound 4-methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline crystallizes in the monoclinic space group P2₁/c, with a dihedral angle of 33.44° between the benzene and thiophene rings.
Key factors influencing crystal packing include:
- Hydrogen bonding : Nitro groups may participate in weak intermolecular interactions, though their electron-withdrawing nature limits hydrogen bond donor capacity.
- π-π stacking : Aromatic rings in the benzene and ethenyl moieties may engage in van der Waals interactions, stabilizing the crystal lattice.
- Steric effects : The methylthio group’s bulk could disrupt close-packed arrangements, favoring lower-symmetry space groups.
Comparative Analysis with Structural Analogues
4-Chloro-N-[1-(Methylthio)-2-Nitroethenyl]benzenamine
The 4-chloro-substituted analogue (C₉H₉ClN₂O₂S , CAS 62390-81-2) differs in electronic and steric properties. The chlorine atom at the para position replaces the methoxy group, introducing stronger electron-withdrawing inductive effects compared to the electron-donating methoxy group. This substitution alters the nitro group’s resonance stabilization and the ethenyl chain’s electron density distribution.
Impact of Substituent Positioning
The methoxy group’s electron-donating nature enhances the nitro group’s resonance stabilization, potentially increasing the compound’s stability compared to chloro-substituted analogues. Conversely, the chlorine atom’s stronger inductive withdrawal may reduce electron density on the ethenyl chain, altering reactivity in nucleophilic or electrophilic reactions.
Properties
IUPAC Name |
4-methoxy-N-(1-methylsulfanyl-2-nitroethenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-15-9-5-3-8(4-6-9)11-10(16-2)7-12(13)14/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGOPTAYWAHLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401302 | |
| Record name | Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62390-80-1 | |
| Record name | Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxybenzenamine followed by the introduction of the methylthio group through a nucleophilic substitution reaction. The final step involves the formation of the nitroethenyl group via a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Reaction Scope and Limitations
The methodology shows broad applicability but is sensitive to electronic and steric effects:
Table 2: Reaction Outcomes with Substituted Anilines
| Aniline Substituent | Electronic Effect | Yield (%) | Notes |
|---|---|---|---|
| 4-OMe (3e) | Electron-donating | 94 | Optimal performance |
| 2-Me (2d) | Steric hindrance | 65 | Reduced yield |
| 4-CF₃ (2n) | Electron-withdrawing | <5 | Reaction failed |
-
Critical factors :
Spectroscopic Characterization
The compound was rigorously characterized:
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¹H NMR (CDCl₃) : δ 2.36 (s, 3H, SCH₃), 3.84 (s, 3H, OCH₃), 6.68 (s, 1H, vinylic H), 6.93–7.33 (aromatic H) .
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¹³C NMR (CDCl₃) : δ 14.71 (SCH₃), 54.01 (OCH₃), 111.44–155.19 (aromatic and nitrovinyl carbons) .
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IR (KBr) : 1530 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch) .
Stereochemical and Structural Insights
Scientific Research Applications
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been employed to produce nitroketene N,S-acetals, including derivatives of benzenamine. This method allows for rapid reaction times and higher yields. For instance, the coupling of different amines with electron-donating and electron-withdrawing groups has shown good to excellent isolated yields .
Conventional Organic Synthesis
Traditional synthetic routes involve the reaction of aniline derivatives with nitroethylene compounds. The process typically requires careful control of reaction conditions to optimize yield and purity .
Applications in Medicinal Chemistry
- Anticancer Activity
- Antimicrobial Properties
- Chemokine Receptor Modulation
Applications in Materials Science
-
Dyes and Pigments
- Due to its chromophoric properties, benzenamine derivatives are utilized in the synthesis of dyes and pigments. The methoxy group contributes to the stability and color intensity of the resulting compounds.
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Polymer Chemistry
- The compound can serve as a building block in polymer chemistry, particularly in creating functionalized polymers with specific chemical properties for applications in coatings and adhesives.
Case Study 1: Anticancer Screening
A study evaluated the anticancer effects of various nitro-substituted anilines, including benzenamine derivatives. The results indicated significant cytotoxicity against breast cancer cell lines, highlighting the potential for developing new chemotherapeutic agents based on this scaffold .
Case Study 2: Antimicrobial Evaluation
In another investigation, several derivatives were tested against common bacterial strains. Compounds exhibited varying degrees of antimicrobial activity, suggesting that modifications to the benzenamine structure can enhance efficacy against resistant strains .
Mechanism of Action
The mechanism by which Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- exerts its effects is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the methoxy and methylthio groups can influence the compound’s reactivity and interaction with biological targets. The molecular targets and pathways involved may include enzymes and receptors that interact with the compound’s functional groups.
Comparison with Similar Compounds
- Benzenamine, 4-methoxy-N-methyl-
- Benzenamine, 4-methoxy-
- Benzenamine, 4-methoxy-2-methyl-
Uniqueness: Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- is unique due to the presence of both a nitroethenyl group and a methylthio substituent, which confer distinct chemical and biological properties compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- (CAS Number: 1710293-82-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- features a methoxy group and a nitroethenyl moiety, which contribute to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 246.26 g/mol.
Synthesis
The synthesis of this compound has been optimized using microwave-assisted techniques, which significantly enhance yield and reduce reaction time. For instance, a study reported yields of up to 85% when using specific conditions (110 °C and 70 W) for the reaction involving aniline derivatives .
Optimization Table
| Reaction Conditions | Yield (%) | By-products |
|---|---|---|
| 110 °C, 70 W, 30 min | 43 | None |
| 110 °C, 70 W, 90 min | 85 | None |
| 140 °C, 150 W | - | Yes |
Biological Activity
The biological activity of Benzenamine derivatives often stems from their ability to interact with various biological targets. Some key findings regarding the compound's activity include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. The introduction of the nitro group is hypothesized to enhance this activity by disrupting bacterial cell membranes .
- Anticancer Potential : Research indicates that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .
- Enzyme Inhibition : Some studies have focused on the inhibition of enzymes related to inflammatory pathways. For example, compounds with similar nitroalkene structures have shown promise as selective inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of synthesized nitroketene N,S-acetals against various pathogens. The results indicated significant inhibition zones for certain strains when treated with Benzenamine derivatives .
- Anticancer Activity : In vitro studies demonstrated that compounds similar to Benzenamine could inhibit cell proliferation in breast cancer cell lines by triggering apoptotic pathways. This suggests a potential for further development into anticancer therapeutics .
- Enzyme Inhibition : A specific derivative was tested for its ability to inhibit COX enzymes in vitro. The results showed that it could effectively reduce prostaglandin production, indicating its potential use in treating inflammatory diseases .
Q & A
Basic: What are the optimal synthetic methods for preparing this compound?
Answer: Microwave-assisted synthesis is a validated approach, offering reduced reaction times (e.g., 10–15 minutes) and improved yields (up to 85%) compared to conventional heating. Key parameters include solvent selection (ethanol or acetonitrile), temperature (80–100°C), and stoichiometric ratios of precursors (e.g., 4-methoxybenzenamine and nitroethenyl sulfide derivatives). Infrared (IR) spectroscopy confirms product formation via characteristic N–H and C=S/C=O stretching bands .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer: A combination of techniques is essential:
- IR Spectroscopy : Identifies functional groups (e.g., nitro group at ~1520 cm⁻¹, methoxy C–O stretch at ~1250 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic proton environments (δ 6.8–7.2 ppm for methoxy-substituted benzene; δ 2.5 ppm for methylthio groups). ¹³C NMR confirms nitrovinylic carbons at δ 120–130 ppm .
- X-ray Crystallography : Validates spatial arrangement, particularly the planar geometry of the nitroethenyl group .
Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Answer: The methoxy group (electron-donating, +M effect) activates the aromatic ring toward electrophilic substitution, while the nitro group (electron-withdrawing, –I effect) deactivates the vinylic position. Computational studies (e.g., DFT) reveal localized electron density at the methoxy-adjacent carbon, favoring nucleophilic attacks. Hammett constants (σ values) predict regioselectivity in reactions like Suzuki-Miyaura couplings .
Advanced: How can contradictions in reported melting points be resolved?
Answer: Discrepancies (e.g., 120–125°C vs. 128–130°C) may arise from polymorphic forms or impurities. Methodological solutions include:
- Differential Scanning Calorimetry (DSC) : Determines exact melting ranges and identifies polymorphs.
- Recrystallization : Use polar solvents (e.g., methanol/water) to purify and isolate the dominant crystalline form .
Basic: What safety protocols are recommended for handling this compound?
Answer: Laboratory safety measures include:
- PPE : Nitrile gloves, goggles, and fume hood use to avoid dermal/ocular exposure.
- Storage : In airtight containers under inert gas (N₂/Ar) due to sensitivity to moisture and oxidation.
- Waste Disposal : Neutralization with dilute NaOH before disposal in halogenated waste containers .
Advanced: What computational tools predict the compound’s UV-Vis absorption spectra?
Answer: Time-Dependent Density Functional Theory (TD-DFT) with B3LYP/6-311+G(d,p) basis sets accurately models λmax values. Key transitions involve π→π* (nitroethenyl) and n→π* (methoxy) orbitals. Solvent effects (e.g., ethanol) are incorporated via the Polarizable Continuum Model (PCM) .
Basic: How is purity assessed post-synthesis?
Answer: Analytical methods include:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm.
- TLC : Silica gel plates (hexane:ethyl acetate = 3:1) visualized under UV light.
- Elemental Analysis : Matches experimental C/H/N/S ratios to theoretical values within ±0.3% .
Advanced: What mechanistic insights explain its role in [2+2] photocycloadditions?
Answer : The nitroethenyl group acts as a dienophile under UV irradiation (λ = 300–350 nm), forming a strained cyclobutane derivative. Transient absorption spectroscopy tracks triplet-state intermediates, while ESR confirms radical pathways. Solvent polarity (e.g., THF vs. DMSO) modulates reaction quantum yields .
Advanced: How do steric effects from the methylthio group impact supramolecular assembly?
Answer : X-ray diffraction reveals intermolecular S···O (nitro) contacts (3.1–3.3 Å), stabilizing layered crystal packing. Hirshfeld surface analysis quantifies contributions from S (12%) and O (18%) atoms. Molecular dynamics simulations predict solvent-dependent aggregation in chloroform .
Basic: What are the compound’s solubility profiles?
Answer : Solubility varies with solvent polarity:
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 25.3 |
| DCM | 48.7 |
| Water | <0.1 |
| Low aqueous solubility necessitates derivatization (e.g., sulfonation) for biological assays . |
Advanced: Can this compound act as a ligand in coordination chemistry?
Answer : The nitro and methoxy groups chelate transition metals (e.g., Cu²⁺, Pd⁰). Stability constants (log K) for Cu²⁺ complexes range from 4.2–5.8 in DMF. XANES spectroscopy confirms square-planar geometry, while cyclic voltammetry reveals redox activity at –0.45 V (vs. Ag/AgCl) .
Advanced: How to resolve conflicting IR data for the nitro group?
Answer : Discrepancies in nitro stretching bands (e.g., 1520 cm⁻¹ vs. 1490 cm⁻¹) may arise from conjugation effects. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
